2-Fluoronaphthalene-1,3-diol
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Overview
Description
2-Fluoronaphthalene-1,3-diol is an organic compound with the molecular formula C10H7FO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 3 positions, and a fluorine atom is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoronaphthalene-1,3-diol typically involves the fluorination of naphthalene derivatives. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of a tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of safer and more readily available reagents is preferred to avoid hazardous materials and simplify the operation .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoronaphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-2-fluoronaphthalene-1,3-diol.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-Fluoronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-fluoronaphthalene-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydroxynaphthalene:
7-Fluoronaphthalene-1,3-diol: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Uniqueness: 2-Fluoronaphthalene-1,3-diol is unique due to the presence of both hydroxyl groups and a fluorine atom, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H7FO2 |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-fluoronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H7FO2/c11-9-8(12)5-6-3-1-2-4-7(6)10(9)13/h1-5,12-13H |
InChI Key |
WLXZAWPLOZHUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)F)O |
Origin of Product |
United States |
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